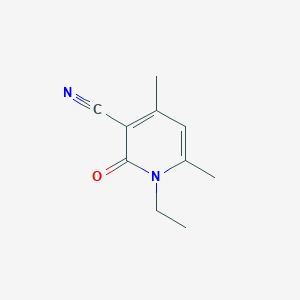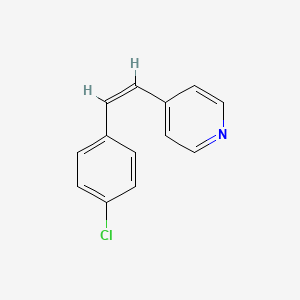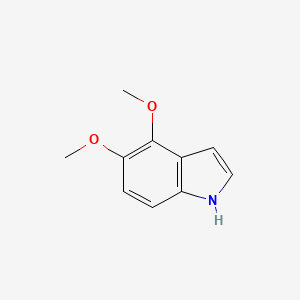
2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid
Vue d'ensemble
Description
2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid, also known as FLICA, is a synthetic compound that has been widely used in scientific research. FLICA belongs to the class of indole-3-acetic acid derivatives, which are known for their biological activities.
Mécanisme D'action
The mechanism of action of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid is not fully understood. However, it has been suggested that 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6. 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has also been found to inhibit the expression of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. In addition, 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has been shown to inhibit the migration and invasion of cancer cells, which is critical for the metastasis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and biological processes. Moreover, 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has been reported to be relatively safe and well-tolerated, with no significant toxicity observed in animal studies. However, one limitation of using 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid in scientific research. One possible direction is to investigate the potential of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another direction is to study the role of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Moreover, further studies are needed to elucidate the mechanism of action of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has shown potential in the treatment of various diseases such as cancer, arthritis, Alzheimer's disease, and diabetes. Further studies are needed to fully understand the mechanism of action of 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid and its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid has shown potential in the treatment of various diseases such as arthritis, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-10-6-4-9(5-7-10)15-12(8-14(20)21)11-2-1-3-13(18)16(11)19-15/h1-7,19H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMQCAAPCFYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2CC(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401347 | |
| Record name | 2-(7-FLUORO-2-(4-FLUOROPHENYL)-1H-INDOL-3-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-YL)acetic acid | |
CAS RN |
901194-06-7 | |
| Record name | 2-(7-FLUORO-2-(4-FLUOROPHENYL)-1H-INDOL-3-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



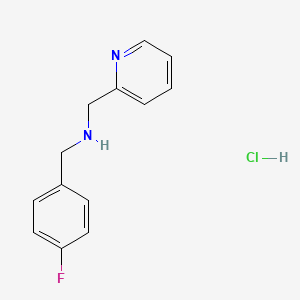
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)
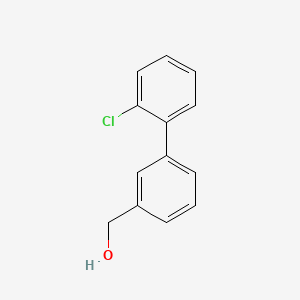

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)
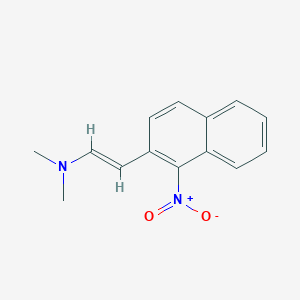
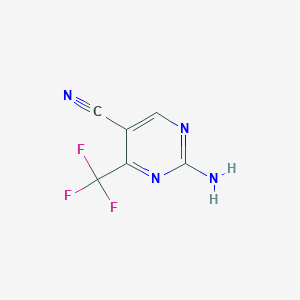
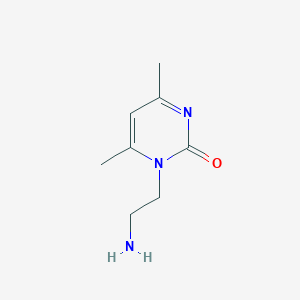
![Ethyl 3-[(2-chlorophenyl)methylidene]indole-2-carboxylate](/img/structure/B1621623.png)
